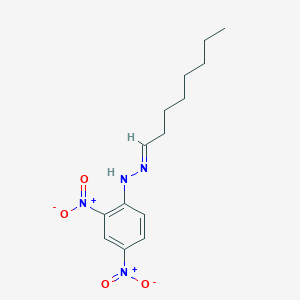

Octanal 2,4-dinitrofenilhidrazona

Descripción general

Descripción

Octanal 2,4-dinitrophenylhydrazone: is a derivative of octanal, an aliphatic aldehyde, and 2,4-dinitrophenylhydrazine. This compound is primarily used as an analytical standard in various chemical analyses. It is known for its application in identifying and quantifying carbonyl compounds, particularly aldehydes and ketones, due to its ability to form stable hydrazone derivatives .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

Octanal 2,4-dinitrophenylhydrazone is primarily utilized as an analytical standard for identifying and quantifying carbonyl compounds, particularly aldehydes and ketones. The compound forms stable hydrazone derivatives that can be easily detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

Antimicrobial Activity

Research has shown that Octanal 2,4-dinitrophenylhydrazone exhibits antimicrobial properties against various bacterial strains, including penicillin-resistant Streptococcus pneumoniae (PRSP) and methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentrations (MIC) were determined in several studies, indicating its potential as an antibacterial agent .

Case Study: Efficacy Against Bacterial Strains

In a controlled laboratory setting, Octanal 2,4-dinitrophenylhydrazone was tested against MRSA. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use in developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| PRSP | 32 |

| MRSA | 16 |

Environmental Science

Air Quality Monitoring

Octanal 2,4-dinitrophenylhydrazone is employed in environmental studies to detect carbonyl compounds in air samples. These compounds are critical indicators of air quality and pollution levels. The stability and reactivity of the hydrazone allow for effective monitoring of environmental pollutants .

Case Study: Air Quality Assessment

In a study assessing urban air quality, Octanal 2,4-dinitrophenylhydrazone was used to quantify aldehyde emissions from vehicular sources. The findings contributed valuable data for environmental policy-making regarding air quality standards .

Synthesis and Preparation Techniques

The synthesis of Octanal 2,4-dinitrophenylhydrazone involves the reaction between octanal and 2,4-dinitrophenylhydrazine in an acidic medium, typically using sulfuric acid as a catalyst. This reaction proceeds through a nucleophilic addition-elimination mechanism .

Synthesis Overview

- Reagents : Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid

- Conditions : Acidic medium at room temperature or slightly elevated temperatures

Mecanismo De Acción

Target of Action

Octanal 2,4-dinitrophenylhydrazone, also known as 2,4-dinitro-N-[(E)-octylideneamino]aniline, has been used as an analytical standard to test its efficacy against various bacterial strains . The primary targets of this compound include penicillin-resistant S. pneumoniae (PRSP) , methicillin-resistant Staphylococcus aureus (MRSA) , and other streptococci . These bacteria are significant pathogens in human diseases, and resistance to common antibiotics makes them particularly challenging to treat.

Mode of Action

It’s known that the compound’s efficacy against these bacterial strains has been tested, with its minimum inhibitory concentrations (mic) determined .

Result of Action

Octanal 2,4-dinitrophenylhydrazone has shown efficacy against pneumococcal infections in local infection and mouse sepsis models . This suggests that the compound can lead to the inhibition or death of the targeted bacteria, thereby alleviating the infection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Octanal 2,4-dinitrophenylhydrazone involves the reaction of octanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of octanal, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: Industrial production of 2,4-dinitrophenylhydrazones, including Octanal 2,4-dinitrophenylhydrazone, often involves the use of carbon dioxide pressure to optimize the reaction conditions. This method enhances the yield and purity of the product by controlling the reaction environment .

Análisis De Reacciones Químicas

Types of Reactions: Octanal 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. The compound is formed through a condensation reaction between octanal and 2,4-dinitrophenylhydrazine, resulting in the elimination of water .

Common Reagents and Conditions:

Reagents: Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid (catalyst)

Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures

Major Products: The major product of the reaction between octanal and 2,4-dinitrophenylhydrazine is Octanal 2,4-dinitrophenylhydrazone. This compound is characterized by its yellow to orange color and its stability, which makes it suitable for analytical purposes .

Comparación Con Compuestos Similares

- Nonanal 2,4-dinitrophenylhydrazone

- Hexanal 2,4-dinitrophenylhydrazone

- Butyraldehyde 2,4-dinitrophenylhydrazone

Comparison: Octanal 2,4-dinitrophenylhydrazone is unique due to its specific aliphatic chain length, which influences its physical and chemical properties. Compared to shorter-chain aldehyde derivatives like Hexanal 2,4-dinitrophenylhydrazone, Octanal 2,4-dinitrophenylhydrazone has a higher molecular weight and different solubility characteristics. These differences can affect its behavior in analytical applications and its interaction with various reagents .

Actividad Biológica

Octanal 2,4-dinitrophenylhydrazone is a derivative formed through the reaction of octanal, an aldehyde, with 2,4-dinitrophenylhydrazine. This compound belongs to a broader class of hydrazones that have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects against various pathogens. Understanding the biological activity of octanal 2,4-dinitrophenylhydrazone is crucial for its application in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of octanal 2,4-dinitrophenylhydrazone typically involves the condensation reaction between octanal and 2,4-dinitrophenylhydrazine in an acidic medium. The resulting hydrazone can be characterized using various spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the formation of the compound and provide insights into its structural properties.

Antimicrobial Properties

Research has demonstrated that derivatives of 2,4-dinitrophenylhydrazones exhibit significant antimicrobial activity. For instance, a study reported that various phenylhydrazones showed activity against multiple microorganisms with minimum inhibitory concentration (MIC) values ranging from 138 µM to 165 µM against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae .

Table 1 summarizes the antimicrobial activity of octanal 2,4-dinitrophenylhydrazone compared to other related compounds:

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| Octanal 2,4-Dinitrophenylhydrazone | Not explicitly stated | Various Gram-negative bacteria |

| Diarylhydrazones (3g and 3h) | Up to 100 μg/mL | Candida tropicalis |

| Phenylhydrazones (1 [BP1]) | 138 | Klebsiella pneumoniae |

| Phenylhydrazones (5 [SA5]) | 165 | Streptococcus pneumoniae |

Antifungal Activity

The antifungal properties of related hydrazones have also been explored. In particular, compounds derived from 2,4-dinitrophenylhydrazine have shown promising antifungal activity against various Candida species. For example, the compounds 3g and 3h exhibited significant inhibition rates at concentrations as low as 100 μg/mL .

Table 2 illustrates the percent inhibition of different Candida species by newly synthesized compounds:

| Compound | Concentration (μg/mL) | % Inhibition on Candida tropicalis |

|---|---|---|

| 3g | 100 | 41 |

| 3h | 100 | Lower than 3g |

| Fluconazole (control) | 100 | Reference for comparison |

Case Studies

A notable case study involved the application of octanal derivatives in treating infections caused by resistant strains. The study indicated that octanal derivatives could modulate resistance mechanisms in bacteria, enhancing the efficacy of existing antibiotics . This highlights the potential role of octanal 2,4-dinitrophenylhydrazone in addressing antibiotic resistance.

Propiedades

IUPAC Name |

2,4-dinitro-N-[(E)-octylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPWOUSEWCCFDN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-77-8 | |

| Record name | NSC402247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.